6-fluoro-4-hydroxy-N-(tetrahydro-2H-pyran-4-ylmethyl)quinoline-3-carboxamide
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Overview
Description
6-fluoro-4-hydroxy-N-(tetrahydro-2H-pyran-4-ylmethyl)quinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-4-hydroxy-N-(tetrahydro-2H-pyran-4-ylmethyl)quinoline-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-fluoroquinoline and tetrahydro-2H-pyran-4-ylmethylamine.
Formation of Intermediate: The starting materials undergo a series of reactions, including nucleophilic substitution and condensation, to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization reactions to form the quinoline ring structure.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions using eco-friendly catalysts are often employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-4-hydroxy-N-(tetrahydro-2H-pyran-4-ylmethyl)quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
6-fluoro-4-hydroxy-N-(tetrahydro-2H-pyran-4-ylmethyl)quinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its use in the treatment of various diseases, including malaria and tuberculosis.
Industry: It is utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-fluoro-4-hydroxy-N-(tetrahydro-2H-pyran-4-ylmethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as DNA synthesis and protein function.
Pathways: It can inhibit the activity of key enzymes, leading to disruption of cellular functions and ultimately cell death.
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinoline: A related compound with similar biological activities.
6-fluoroquinoline: Shares the fluorine substitution but lacks the hydroxy and carboxamide groups.
Tetrahydro-2H-pyran derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
6-fluoro-4-hydroxy-N-(tetrahydro-2H-pyran-4-ylmethyl)quinoline-3-carboxamide is unique due to its combination of functional groups, which confer specific biological activities and make it a valuable compound for research and development.
Properties
Molecular Formula |
C16H17FN2O3 |
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Molecular Weight |
304.32 g/mol |
IUPAC Name |
6-fluoro-N-(oxan-4-ylmethyl)-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C16H17FN2O3/c17-11-1-2-14-12(7-11)15(20)13(9-18-14)16(21)19-8-10-3-5-22-6-4-10/h1-2,7,9-10H,3-6,8H2,(H,18,20)(H,19,21) |
InChI Key |
ULVRKSQXDVZOFL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CNC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F |
Origin of Product |
United States |
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